

An In-depth Technical Guide to the Crystal Structure Analysis of Butyl Gallate

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Compound of Interest

Compound Name: *Butyl gallate*

Cat. No.: *B094131*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **butyl gallate**, a widely used antioxidant in the food, cosmetic, and pharmaceutical industries. Understanding the three-dimensional arrangement of atoms and molecules in its crystalline form is paramount for elucidating its physicochemical properties, stability, and interactions with biological systems. This document presents key crystallographic data, detailed experimental protocols for structure determination, and visualizations of molecular interactions and experimental workflows.

Quantitative Crystallographic Data

The crystal structure of **butyl gallate** has been determined as a dihydrate form ($C_{11}H_{14}O_5 \cdot 2H_2O$). The following tables summarize the key crystallographic data and bond lengths of interest, providing a quantitative foundation for understanding its solid-state conformation.

Table 1: Crystal Data and Structure Refinement for **Butyl Gallate** Dihydrate

| Parameter | Value |
|-------------------------|--|
| Empirical Formula | C ₁₁ H ₁₈ O ₇ |
| Formula Weight | 262.26 |
| Temperature | 296 K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| Unit Cell Dimensions | |
| a | 14.345(2) Å |
| b | 7.934(1) Å |
| c | 12.083(2) Å |
| α | 90° |
| β | 108.89(1)° |
| γ | 90° |
| Volume | 1301.0(3) Å ³ |
| Z | 4 |
| Density (calculated) | 1.338 Mg/m ³ |
| Absorption Coefficient | 0.91 mm ⁻¹ |
| F(000) | 568 |
| Refinement Details | |
| R-factor (R1) | 0.048 |
| wR factor (wR2) | 0.185 |
| Data-to-parameter ratio | 19.1 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[\[1\]](#)

Table 2: Selected Interatomic Distances (Å)

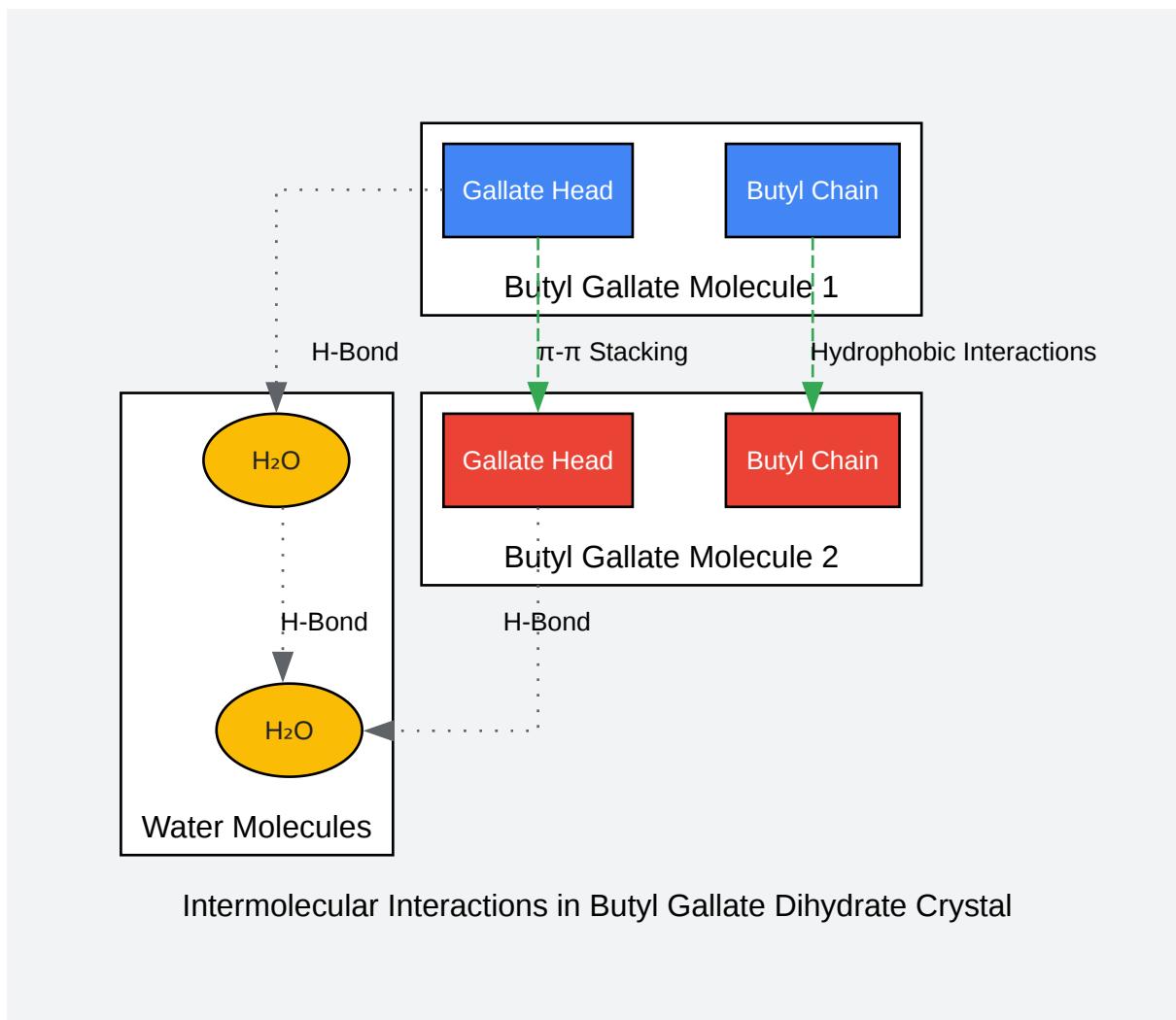
| Bond | Length (Å) |
|--------|------------|
| O1-C7 | 1.353(3) |
| O2-C8 | 1.371(3) |
| O3-C9 | 1.365(3) |
| O4-C11 | 1.206(3) |
| O5-C11 | 1.332(3) |
| O5-C12 | 1.461(3) |
| C1-C2 | 1.502(4) |
| C2-C3 | 1.512(4) |
| C3-C4 | 1.508(4) |
| C4-O5 | 1.461(3) |

Molecular and Crystal Structure Insights

The crystal structure of **butyl gallate** dihydrate reveals a molecule that is nearly planar, with the butyl ester group adopting a fully extended trans zigzag conformation. The stability of the crystal packing is attributed to a combination of forces:

- **Intramolecular Hydrogen Bonds:** Two hydrogen bonds exist between the hydroxyl groups on the gallate head.[1]
- **Intermolecular Hydrogen Bonds:** All available hydroxyl groups and water molecules participate in a network of intermolecular hydrogen bonds, further stabilizing the crystal lattice.[1]
- **Stacking Interactions:** The gallate head groups (the 3,4,5-trihydroxybenzene portion) exhibit stacking interactions.[1]
- **Hydrophobic Interactions:** The butyl chains engage in hydrophobic interactions.[1]

The following diagram illustrates the key intermolecular interactions that define the crystal packing of **butyl gallate** dihydrate.



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Key intermolecular interactions in the **butyl gallate** dihydrate crystal.

Experimental Protocols

The determination of the crystal structure of **butyl gallate** involves several key stages, from crystal growth to data analysis. The following protocols provide a generalized yet detailed methodology for obtaining and analyzing single crystals of small organic molecules like **butyl gallate**.

Synthesis and Purification of Butyl Gallate

A common method for the synthesis of **butyl gallate** is the Fischer esterification of gallic acid with n-butanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Reaction Setup: A mixture of gallic acid, an excess of n-butanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.
- Work-up: After cooling, the reaction mixture is neutralized, and the crude product is extracted.
- Purification: The crude **butyl gallate** is purified by recrystallization from a suitable solvent or by column chromatography to achieve the high purity required for single crystal growth.

Single Crystal Growth of Butyl Gallate Dihydrate

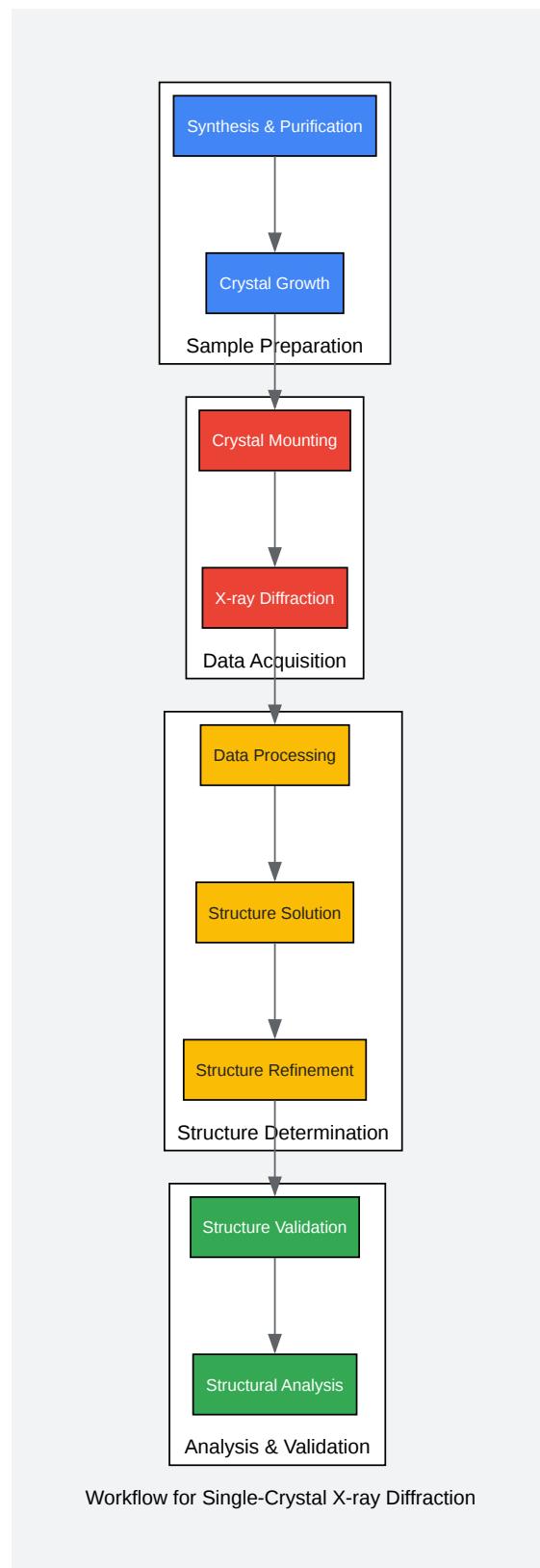
Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective method for growing crystals of **butyl gallate**.

- Solvent Selection: Choose a solvent in which **butyl gallate** has moderate solubility. A mixture of ethanol and water can be effective, as the presence of water is necessary to form the dihydrate.
- Preparation of a Saturated Solution: Dissolve the purified **butyl gallate** in the chosen solvent system at a slightly elevated temperature to create a saturated or near-saturated solution.
- Filtration: Filter the warm solution through a syringe filter into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
- Slow Evaporation: Cover the vial with a cap that has small perforations or with parafilm punctured with a few small holes. This allows for the slow evaporation of the solvent.
- Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of **butyl gallate** will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to the desired temperature (e.g., 296 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
- Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
- Structure Refinement: The initial model is refined by least-squares methods against the experimental data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

The logical workflow for single-crystal X-ray diffraction is illustrated in the diagram below.



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A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure of **butyl gallate** dihydrate provides a detailed atomic-level understanding of its solid-state conformation and intermolecular interactions. The planar nature of the molecule, stabilized by a network of hydrogen bonds and other interactions, is a key determinant of its physical properties. The experimental protocols outlined in this guide offer a roadmap for the successful determination of the crystal structures of **butyl gallate** and similar small organic molecules. This structural information is invaluable for researchers in materials science, pharmacology, and drug development, as it forms the basis for understanding and predicting the behavior of this important antioxidant.

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References

- 1. depts.washington.edu [depts.washington.edu]
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